Pyrazolethione, 3-3
Description
Historical Context and Evolution of Pyrazolethione Chemistry
The journey into the chemistry of pyrazoles, the parent scaffold of pyrazolethiones, began in 1883 with their first synthesis by Knorr and his collaborators. mdpi.com This foundational work, which involved the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, opened the door to a vast new area of heterocyclic chemistry. mdpi.com Over the decades, the field has matured significantly, with numerous synthetic methodologies being developed to access a wide array of pyrazole (B372694) derivatives. mdpi.come-bookshelf.de The introduction of a thione group (C=S) to the pyrazole ring gives rise to pyrazolethiones, a modification that imparts unique chemical properties and biological activities. ontosight.aiontosight.ai The evolution of pyrazolethione chemistry has been marked by a transition from fundamental synthesis and characterization to a more application-driven approach, particularly in the realm of medicinal chemistry.
General Relevance of Pyrazolethiones in Contemporary Chemical Research
Pyrazolethiones are recognized as a privileged scaffold in modern chemical research, primarily due to their diverse biological activities. ontosight.aiontosight.ai These compounds have been investigated for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai A significant area of interest lies in their ability to act as enzyme inhibitors. For instance, certain pyrazolethione derivatives have been identified as inhibitors of kinases, which are crucial enzymes in cell signaling pathways, making them promising candidates for oncology drug development. ontosight.ai Furthermore, research has highlighted their potential as inhibitors of bacterial enzymes, offering a pathway to new anti-infective agents. googleapis.comucla.edu The versatility of the pyrazolethione core allows for extensive structural modifications, enabling chemists to fine-tune the compound's properties to target specific biological molecules. ontosight.ai
Specific Research Gaps and the Rationale for Investigating Pyrazolethione, 3-3
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge, creating an urgent need for new anti-infective agents that operate via novel mechanisms. ucla.edumdpi.com One such target is the bacterial enzyme Sortase A (SrtA), which plays a key role in anchoring virulence factors to the cell wall of Gram-positive bacteria. googleapis.comucla.edugu.se Inhibiting SrtA is a promising anti-virulence strategy, as it can disarm the bacteria without killing them, potentially reducing the selective pressure for resistance development. gu.se
High-throughput screening efforts have identified pyrazolethiones as a promising class of SrtA inhibitors. ucla.eduucla.edu However, initial lead compounds often require further optimization to improve their potency and pharmacological properties. This has led to a research gap concerning the detailed structure-activity relationships (SAR) of substituted pyrazolethiones as SrtA inhibitors. The rationale for investigating specific analogs like this compound, stems directly from this need. By systematically modifying the substituents on the pyrazolethione scaffold and evaluating their inhibitory activity, researchers can elucidate the structural requirements for potent SrtA inhibition.
Scope and Objectives of Academic Research on this compound
The academic investigation of this compound is tightly focused on its role as a potential enzyme inhibitor. The primary objective is to understand its interaction with Sortase A and to contribute to the development of novel anti-infective therapeutics. Key research objectives include:
Synthesis and Characterization: To chemically synthesize and confirm the structure of this compound, which is a specifically substituted pyrazolethione derivative.
Biological Evaluation: To determine the inhibitory activity of this compound against S. aureus Sortase A (SrtA) and potentially other related bacterial sortases, such as that from Bacillus anthracis. ucla.edu
Structure-Activity Relationship (SAR) Analysis: To compare the potency of this compound with other analogs in the same series to understand how specific substituents (in this case, 2-Bromo and 4-Nitro groups) influence inhibitory activity. ucla.edu
The research aims to generate precise data on the inhibitory concentration (IC₅₀) of this specific compound, contributing to a broader understanding of the pyrazolethione pharmacophore.
Detailed Research Findings
Research into a series of pyrazolethione analogs has provided specific data on the inhibitory potential of this compound against Sortase A. In a study focused on the discovery and structure-activity relationship analysis of SrtA inhibitors, this compound was synthesized and tested alongside other derivatives.
The lead compound in this series (designated as compound 3) showed an IC₅₀ value of 5.2 ± 0.1 µM against S. aureus SrtA. ucla.edu this compound, which features a 2-Bromo and a 4-Nitro substitution on the phenyl ring, was found to have an IC₅₀ of 8.9 ± 0.3 µM. ucla.edu This indicates a moderate level of inhibitory activity. The data from this research allows for a comparative analysis of how different substitutions on the pyrazolethione scaffold affect its ability to inhibit this key bacterial enzyme.
Below is an interactive data table summarizing the research findings for this compound and its lead compound.
| Compound ID | Substituents (R1) | IC₅₀ (µM) against S. aureus SrtA |
| 3 (lead) | 4-NO₂ | 5.2 ± 0.1 |
| 3-3 | 2-Br, 4-NO₂ | 8.9 ± 0.3 |
Data sourced from a structure-activity relationship analysis of pyrazolethione analogs as SrtA inhibitors. ucla.edu
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-bromo-4-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2S/c1-11-14(17(25)21(20-11)12-5-3-2-4-6-12)10-19-16-8-7-13(22(23)24)9-15(16)18/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQBTCWBBYEQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolethione, 3 3 and Analogous Structures
Classical Cyclocondensation Approaches to Pyrazolethiones
The synthesis of pyrazolethiones has traditionally relied on cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These methods are foundational in heterocyclic chemistry and continue to be widely used.
A cornerstone in the synthesis of pyrazole (B372694) cores is the reaction between a 1,3-biselectrophilic compound, such as a 1,3-diketone, and a hydrazine (B178648) derivative. e-bookshelf.deresearchgate.net This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles. e-bookshelf.de The reaction proceeds through the condensation of the hydrazine with the two electrophilic carbonyl centers of the diketone, followed by cyclization and dehydration to form the pyrazole ring.
The use of symmetrical 1,3-dicarbonyl compounds or hydrazine itself typically yields a single pyrazole product. e-bookshelf.de However, when both the 1,3-dicarbonyl compound and the hydrazine derivative are unsymmetrical, the formation of two isomeric pyrazoles is possible. e-bookshelf.de The regioselectivity of this reaction is influenced by various factors, including the nature of the substituents and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc). organic-chemistry.orgorganic-chemistry.org The use of aprotic solvents with strong dipole moments, such as DMAc, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly enhance regioselectivity compared to polar protic solvents. organic-chemistry.org
Table 1: Examples of Classical Pyrazole Synthesis
| 1,3-Biselectrophilic Compound | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| 1,3-Diketone | Arylhydrazine | 1-Aryl-3,4,5-substituted pyrazole | organic-chemistry.org |
| Acetylenic Ketone | Substituted Hydrazine | 1,3,5-Substituted Pyrazole | researchgate.net |
To introduce the thione functionality at the 3-position of the pyrazole ring, thiocarbonyl-containing reagents are employed. A common strategy involves the thionation of a pre-formed pyrazolone (B3327878) precursor. Lawesson's reagent is a widely used thionating agent for converting carbonyl groups into thiocarbonyls. organic-chemistry.orgyoutube.com This method allows for the transformation of amides, esters, ketones, and lactones into their corresponding thio-analogues. organic-chemistry.orgyoutube.com
Alternatively, thiocarbonyl groups can be incorporated during the ring formation process itself. This can be achieved by using thio-analogues of 1,3-dicarbonyl compounds, such as monothio-1,3-diketones. For example, the reaction of 1,3-bisaryl-monothio-1,3-diketones with arylhydrazines can furnish 1-aryl-3,5-bisarylpyrazoles with complementary regioselectivity at the 3 and 5 positions. organic-chemistry.org Another approach involves the use of thiosemicarbazide (B42300) or its derivatives in the cyclocondensation reaction.
The synthesis of pyrazole-thione cores can also be accomplished through [3+2] cycloaddition reactions involving N-isothiocyanates. capes.gov.br These reactions provide access to triazole-thione and pyrazole-thione cores. capes.gov.br
Table 2: Reagents for Thiocarbonyl Introduction
| Reagent | Function | Reference |
|---|---|---|
| Lawesson's Reagent | Thionation of carbonyls | organic-chemistry.orgyoutube.com |
| PSCl₃/H₂O/Et₃N | Thionation of carbonyls | organic-chemistry.org |
| Monothio-1,3-diketone | Precursor for pyrazolethione synthesis | organic-chemistry.org |
Reactions of 1,3-Biselectrophilic Compounds with Hydrazine Derivatives
Novel and Green Synthetic Strategies for Pyrazolethione, 3-3
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step to form a complex product, are inherently atom-economical and step-efficient. sriasnmgdcpalakol.ac.in The development of metal-free MCRs further enhances their green credentials by avoiding the use of potentially toxic and expensive metal catalysts. nih.govrsc.org
Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another significant advancement in green chemistry. organic-chemistry.org These methods can lead to shorter reaction times, higher yields, and simplified purification procedures. For instance, a solvent-free thionation protocol for carbonyl compounds using the PSCl₃/H₂O/Et₃N system under microwave irradiation has been reported for the efficient synthesis of various thiocarbonyl compounds. organic-chemistry.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ugm.ac.idmdpi.commdpi.comshd-pub.org.rs The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. mdpi.commdpi.com The synthesis of pyrazoline and pyrazole derivatives has been successfully achieved using microwave-assisted methods, including the cyclization of chalcones with hydrazine derivatives and the ring-opening reactions of epoxides with pyrazoles. ugm.ac.idmdpi.com
Ionic liquids (ILs) are salts with low melting points that are increasingly being used as environmentally benign solvents and catalysts in organic synthesis. ias.ac.inresearchgate.netelectrochem.org Their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive alternatives to traditional volatile organic solvents. ias.ac.inelectrochem.org In the context of pyrazole synthesis, transition metal-based ionic liquids have been utilized as efficient homogeneous catalysts for the condensation of 1,3-diketones with hydrazines at room temperature. ias.ac.in Brønsted acidic ionic liquids have also been employed as catalysts for the synthesis of 2-pyrazoline (B94618) derivatives from ketazines. researchgate.net Furthermore, the use of recyclable ionic liquids in reactions like the 1,3-dipolar cycloaddition for pyrazole synthesis highlights their potential for sustainable chemistry. mdpi.com
Table 3: Green Synthesis Methodologies
| Method | Key Features | Reference |
|---|---|---|
| Metal-Free Multicomponent Reactions | Atom-economy, step-efficiency, avoids toxic metals | nih.govrsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | ugm.ac.idmdpi.commdpi.comshd-pub.org.rs |
Controlling the regioselectivity in the synthesis of substituted pyrazoles and pyrazolethiones is a critical challenge, as different isomers can exhibit distinct biological activities. organic-chemistry.org Several strategies have been developed to achieve high regioselectivity.
One effective approach involves the careful selection of solvents and reaction conditions. As mentioned earlier, aprotic polar solvents like DMAc can significantly favor the formation of a specific regioisomer in the reaction of 1,3-diketones with arylhydrazines. organic-chemistry.orgorganic-chemistry.org
Another powerful strategy is the use of 1,3-dipolar cycloaddition reactions. mdpi.comthieme.de For example, the copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols provides a novel and regioselective route to 5-substituted pyrazoles. thieme.de Similarly, an efficient and eco-friendly method for constructing fully substituted pyrazoles involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, which proceeds with excellent yield and high regioselectivity. mdpi.com
Furthermore, catalyst-controlled regioselectivity has been demonstrated in one-pot syntheses. For instance, the use of in situ generated palladium nanoparticles in a PEG-400/water medium allows for the regioselective synthesis of 3,5-di- and 3,4,5-trisubstituted pyrazoles through a sequential acyl Sonogashira coupling and intramolecular cyclization. rsc.org Cascade reactions catalyzed by copper(II) have also been shown to provide a highly convenient and regioselective synthesis of 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles from saturated ketones and hydrazines or aldehyde hydrazones. sioc-journal.cn
Microwave-Assisted Synthesis and Ionic Liquid Catalysis
Stereoselective Synthesis and Chiral Induction in this compound Analogs
The synthesis of specific stereoisomers of pyrazolethione analogs is crucial, as different enantiomers or diastereomers of a chiral molecule can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single or a predominant stereoisomer, thereby enhancing therapeutic efficacy and reducing potential side effects from other, less active or potentially harmful, isomers.
Stereoselective Strategies: Achieving stereoselectivity in the synthesis of pyrazolethione analogs often involves the use of chiral auxiliaries, chiral catalysts, or chiral reagents to influence the stereochemical outcome of a reaction. researchgate.net The efficiency of this chirality transfer is measured by the enantiomeric excess (% ee). csic.es The creation of a "chiral pocket" around the reacting substrate by a chiral catalyst can restrict the possible reaction pathways, leading to the preferential formation of one enantiomer. csic.es
Key approaches applicable to the synthesis of chiral pyrazolethione analogs include:
Catalytic Asymmetric Synthesis: This is a highly efficient method where a small amount of a chiral catalyst can generate a large quantity of a chiral product. researchgate.netcsic.es For instance, chiral phosphoric acids and N-heterocyclic carbenes (NHCs) combined with Lewis acids have been used to catalyze cycloaddition and cyclization reactions, yielding products with high enantioselectivity. mdpi.comnih.gov Such strategies could be adapted for constructing chiral pyrazolethione cores.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.
Substrate Control: In some cases, existing stereocenters within the starting material can direct the formation of new stereocenters. This is particularly relevant in the synthesis of complex analogs from natural products or their derivatives. mdpi.com
| Strategy | Description | Potential Application for Pyrazolethiones | Key Considerations |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Uses a substoichiometric amount of a chiral catalyst (e.g., metal complexes, organocatalysts) to induce chirality. researchgate.netcsic.es | Asymmetric cyclocondensation reactions to form the pyrazolethione ring with defined stereocenters. | Catalyst selection, reaction conditions (temperature, solvent), and substrate scope are critical for high enantioselectivity. csic.esmdpi.com |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to guide the stereoselective transformation. researchgate.net | Attachment of an auxiliary to a precursor molecule to control the stereochemistry of side-chain installation on the pyrazolethione scaffold. | Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield and atom economy. acs.org |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive, and naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials. researchgate.net | Synthesis of pyrazolethione analogs where a portion of the molecule is derived from a chiral starting material. | The final structure is limited by the available chiral building blocks. |
Chiral Induction: Chiral induction is the process by which a chiral entity influences the formation of a new chiral center, resulting in an unequal mixture of stereoisomers. researchgate.net In the context of pyrazolethione synthesis, this can be achieved by creating diastereomeric transition states with different energy levels, making one reaction pathway more favorable. csic.es For example, the use of chiral solvents or additives can create a chiral environment that influences the reaction's stereochemical course. frontiersin.org The development of stereodivergent reactions is particularly noteworthy, as it allows for the selective synthesis of any given diastereoisomer from a single set of starting materials simply by altering reaction parameters like temperature. rsc.org
Atom Economy and Sustainability Metrics in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices, which aim to minimize environmental impact. mlsu.ac.in This is assessed through various metrics, with atom economy being a foundational concept.
Atom Economy: Developed by Barry Trost, atom economy evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comnih.gov It provides a measure of how much waste is generated at the atomic level. skpharmteco.com
The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
A reaction with 100% atom economy, such as a Diels-Alder cycloaddition, incorporates all reactant atoms into the product, generating no byproducts in principle. nih.govprimescholars.com In contrast, reactions like the Wittig reaction or certain protection/deprotection sequences often have low atom economy because they use stoichiometric reagents that are not incorporated into the final product, thus generating significant waste. acs.orgprimescholars.com For the synthesis of pyrazolethiones, choosing reaction pathways like cycloadditions or one-pot procedures that minimize the use of stoichiometric reagents and protecting groups is crucial for improving atom economy. nih.govresearchgate.net
Sustainability Metrics: Beyond atom economy, a broader assessment of a synthesis's sustainability involves several other metrics. These provide a more complete picture of the environmental impact, resource utilization, and safety of a chemical process.
Key sustainability metrics include:
E-Factor (Environmental Factor): This metric, proposed by Roger Sheldon, considers the total mass of waste produced per kilogram of product. It accounts for solvent losses, reagent byproducts, and purification waste, offering a more comprehensive view of waste generation than atom economy alone. tudelft.nl
Process Mass Intensity (PMI): Used extensively in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. Lowering the PMI is a key goal in green process development.
Energy Efficiency: Synthetic methods should be designed for minimal energy consumption by, for example, being conducted at ambient temperature and pressure. mlsu.ac.in The use of catalysts can lower the activation energy of reactions, thereby reducing energy requirements. mlsu.ac.in
Solvent and Reagent Selection: The use of hazardous solvents and auxiliary substances should be minimized or replaced with safer alternatives. acs.orgmlsu.ac.in Solvent-free reactions, often facilitated by microwave irradiation, represent a significant green chemistry advancement applicable to pyrazole synthesis. nih.govresearchgate.net
| Metric | Definition | Goal in Pyrazolethione Synthesis | Example of Improvement |
|---|---|---|---|
| Atom Economy | Percentage of reactant atoms incorporated into the final product. skpharmteco.com | Maximize | Using addition reactions (e.g., cycloadditions) over substitution or elimination reactions. nih.gov |
| E-Factor | Total mass of waste generated per mass of product. tudelft.nl | Minimize | Employing catalytic reagents instead of stoichiometric ones to reduce byproduct formation. acs.orgtudelft.nl |
| Process Mass Intensity (PMI) | Total mass input (reactants, solvents, etc.) per mass of product. | Minimize | Reducing the number of purification steps (e.g., through one-pot synthesis) to decrease solvent usage. tudelft.nl |
| Energy Efficiency | Minimization of energy requirements for a process. mlsu.ac.in | Minimize | Running reactions at ambient temperature or using microwave-assisted synthesis to reduce reaction times and energy input. mlsu.ac.inresearchgate.net |
By integrating these principles of stereoselective synthesis and sustainability, chemists can develop more efficient, economical, and environmentally benign routes to this compound and its structurally related compounds.
Reactivity Profiles and Chemical Transformations of Pyrazolethione, 3 3
Electrophilic Aromatic Substitution Reactions on the Pyrazolethione Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the context of 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, the phenyl group attached to the nitrogen at position 1 is the primary site for such reactions. The pyrazole (B372694) ring itself is generally less susceptible to electrophilic attack compared to the appended phenyl ring due to the electron-withdrawing nature of the heterocyclic system.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, the nitration of the phenyl ring would introduce a nitro group, a reaction typically carried out with a mixture of nitric acid and sulfuric acid. Halogenation, such as bromination, can be achieved using bromine in the presence of a Lewis acid catalyst. lookchem.com
Nucleophilic Attack and Addition Reactions of Pyrazolethione, 3-3
The pyrazolethione ring possesses several sites susceptible to nucleophilic attack. The carbon atom of the thiocarbonyl group (C=S) is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to many of the transformations of pyrazolethiones.
One of the most characteristic reactions is the nucleophilic addition to the thiocarbonyl group. For example, pyrazolethiones can react with amines, alcohols, and other nucleophiles. The initial addition product can then undergo further reactions, such as elimination or rearrangement.
The active methylene (B1212753) group at the C4 position of the pyrazolone (B3327878) tautomer is also a site for nucleophilic reactivity. rjpbcs.com This carbon is flanked by two electron-withdrawing groups (the carbonyl and the pyrazole ring), making the attached protons acidic. Deprotonation by a base generates a carbanion that can act as a nucleophile in various reactions, including aldol-type condensations and Michael additions. scielo.org.mxacs.org For instance, it can react with aldehydes to form 4-arylidene derivatives. rjpbcs.com
Tautomerism and Isomerization Pathways in Pyrazolethiones
Pyrazolethiones exhibit tautomerism, a form of isomerism that involves the migration of a proton. e-bookshelf.dekb.se For 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, several tautomeric forms are possible, including the thione, thiol, and various pyrazole forms. researchgate.netnih.gov
The primary tautomeric equilibrium exists between the thione form (3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione) and the thiol form (3-methyl-1-phenyl-5-mercapto-1H-pyrazole). researchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other functional groups. In many cases, the thione form is the more stable tautomer.
Another important tautomeric equilibrium involves the pyrazolone form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one). researchgate.net This arises from the potential for the sulfur atom to be replaced by an oxygen atom during synthesis or subsequent reactions. The pyrazolone form also exists in equilibrium with its enol tautomer (3-methyl-1-phenyl-1H-pyrazol-5-ol). acs.org
The different tautomers can exhibit distinct reactivity. For example, the thiol tautomer can undergo reactions characteristic of thiols, such as S-alkylation, while the pyrazolone tautomer's active methylene group at C4 can participate in condensation reactions. rjpbcs.com
Derivatization Strategies for Functional Group Modification of this compound
The versatile reactivity of pyrazolethiones allows for a wide range of derivatization strategies to modify their functional groups.
N-Alkylation and N-Acylation Reactions
The pyrazole ring contains a nitrogen atom that can be a site for alkylation or acylation, although in 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, the N1 position is already substituted with a phenyl group. N-alkylation of pyrazoles, in general, can be achieved using various alkylating agents in the presence of a base. google.com The regioselectivity of N-alkylation in unsubstituted or monosubstituted pyrazoles can be influenced by the reaction conditions, including the solvent and the nature of the base. nih.gov For instance, ruthenium-catalyzed N-alkylation of amines with alcohols offers a green alternative to traditional methods. organic-chemistry.orgresearchgate.net Similarly, N-acylation can introduce an acyl group onto the nitrogen atom, often using acyl chlorides or anhydrides.
Transformations Involving the Thiocarbonyl Group (C=S)
The thiocarbonyl group is a key functional handle for the derivatization of pyrazolethiones. It can be converted into a carbonyl group (C=O) through oxidative processes, leading to the corresponding pyrazolone. rjpbcs.com
The sulfur atom can also be alkylated to form S-alkyl derivatives (thiol ethers). This reaction typically proceeds via the thiol tautomer in the presence of a base and an alkylating agent.
Furthermore, the thiocarbonyl group can participate in cycloaddition reactions and can be used to construct other heterocyclic rings. For example, reaction with hydrazine (B178648) can lead to the formation of triazole derivatives. mdpi.comresearchgate.net The transformation of a carbonyl to a thiocarbonyl is a significant reaction in organic synthesis, often employing reagents like Lawesson's reagent. researchgate.net
Halogenation and Other Ring-Functionalization Reactions
Halogenation of the pyrazole ring can occur, typically at the C4 position, which is activated by the adjacent carbonyl or thiocarbonyl group in the respective tautomers. For instance, bromination at the C4 position of the corresponding pyrazolone has been reported. lookchem.com
Other ring functionalization reactions can be achieved by leveraging the reactivity of the active methylene group at C4. As mentioned earlier, this position can be readily alkylated or acylated after deprotonation. rsc.org This allows for the introduction of a wide variety of substituents at this position, leading to a diverse range of functionalized pyrazolethione derivatives.
Heterocyclic Ring Annulation and Fusion Reactions with this compound
The pyrazolethione scaffold is a versatile building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The presence of multiple reactive sites—the thione group, the nitrogen atoms of the pyrazole ring, and often an active methylene group at the C4 position—allows for a variety of ring-forming reactions. These reactions, known as annulation or fusion, involve the construction of a new ring fused to the original pyrazole core, leading to complex polycyclic structures.
Pyrazolethiones, particularly derivatives like 1,5-disubstituted-1H-pyrazole-5(4H)-thiones, serve as key precursors for synthesizing a wide array of fused heterocycles. The thione group's nucleophilicity and the adjacent ring carbons' electrophilicity or nucleophilicity (depending on the substitution pattern and reaction conditions) are central to these transformations. Annulation is typically achieved by reacting the pyrazolethione with bifunctional electrophiles or through multi-component reactions.
One of the most common applications of pyrazolethiones in heterocyclic synthesis is the formation of pyrazolothiazole systems. These fused bicyclic compounds are of significant interest due to their pharmacological potential. nih.govmdpi.com The synthesis can lead to different regioisomers, such as pyrazolo[3,4-d]thiazoles and pyrazolo[5,1-b]thiazoles, depending on the starting materials and reaction pathways.
For instance, the Hantzsch thiazole (B1198619) synthesis has been adapted to create pyrazolo[3,4-d]thiazole-5-thione derivatives. This reaction involves treating a 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one with elemental sulfur and an isothiocyanate in a suitable solvent system. rsc.org Another approach involves the condensation of 5-dimethylaminomethylene thiazolidin-4-thiones with hydrazine derivatives to regioselectively afford 2,5,6-trisubstituted-5,6-dihydro-2H-pyrazolo[3,4-d]thiazoles. tandfonline.com
The synthesis of pyrazolo[5,1-b]thiazole derivatives often starts from a corresponding pyrazole precursor which is then elaborated. For example, diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate can be synthesized and subsequently converted to hydrazides, which act as intermediates for further functionalization. nih.gov
Table 1: Synthesis of Pyrazolothiazole Derivatives
| Starting Material | Reagent(s) | Fused Product | Reference |
|---|---|---|---|
| 3-Methyl-1-tosyl-1H-pyrazol-5(4H)-one | Elemental sulfur, Methyl/Phenylisothiocyanate, DMF/EtOH, TEA | Pyrazolo[3,4-d]thiazole-5-thione derivatives | rsc.org |
| 5-Dimethylaminomethylene thiazolidin-4-thiones | Hydrazine derivatives | 2,5,6-Trisubstituted-5,6-dihydro-2H-pyrazolo[3,4-d]thiazoles | tandfonline.com |
| Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate | Hydrazine hydrate | Pyrazolo[5,1-b]thiazole-based hydrazides | nih.gov |
| Pyrazole-3-carbothioamide derivatives | Multicomponent condensation | Pyrazolothiazole-substituted pyridines | mdpi.com |
Pyrazolethiones are also instrumental in constructing nitrogen-containing six-membered rings fused to the pyrazole core, such as pyrazolopyrimidines and pyrazolopyridines.
Pyrazolo[3,4-d]pyrimidine-6-thiones can be synthesized via a one-pot, three-component reaction. This typically involves the reaction of a 1-phenyl-3-methyl-1H-pyrazole-5(4H)-one, an aromatic aldehyde, and thiourea (B124793) in an ionic liquid medium like 1-butyl-3-methylimidazolium bromide, which acts as a green reaction media. researchgate.net
The synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 3-formylchromones with 5-amino-3-substituted-1H-pyrazoles. nih.gov In these reactions, the pyrone ring of the chromone (B188151) is opened and subsequently recyclizes with the amino group of the pyrazole to form the fused pyridine (B92270) ring. tandfonline.com Another route involves the reaction of 6,8-dimethylchromone-3-carbonitrile with 5-amino-3-methyl-1H-pyrazole, which proceeds through nucleophilic attack at the C-2 position of the chromone, ring opening, and subsequent cycloaddition. tandfonline.com
Table 2: Synthesis of Fused Pyrimidine and Pyridine Derivatives
| Starting Material | Reagent(s) | Fused Product | Reference |
|---|---|---|---|
| 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | Aromatic aldehyde, Thiourea, [Bmim][Br] | 3-Methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones | researchgate.net |
| 3-Formylchromones | 5-Amino-1-methyl/phenyl-3-substituted-1H-pyrazoles, p-Toluenesulfonic acid | 5-(2-Hydroxyaroyl)-1-methyl/phenyl-3-substituted-1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 6,8-Dimethylchromone-3-carbonitrile | 5-Amino-3-methyl-1H-pyrazole, EtOH/piperidine | 6-Aminopyrazolo[3,4-b]pyridine derivative | tandfonline.com |
The reactivity of the pyrazolethione core extends to the formation of other fused systems, including those containing oxygen. For example, pyranopyrazoles are synthesized through the reaction of 3-methyl-1H-pyrazol-5(4H)-one with α,β-unsaturated nitriles like 2-(4-chlorobenzylidene)malononitrile. This reaction proceeds via a Michael addition followed by cyclization to yield 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Furthermore, novel ring systems such as pyrazolo[3,4-e] tandfonline.commdpi.comoxazines have been prepared through the ring annulation of appropriately substituted pyrazoles. umich.edu These syntheses highlight the versatility of the pyrazole nucleus in generating diverse and complex heterocyclic architectures.
Table 3: Synthesis of Other Fused Heterocycles
| Starting Material | Reagent(s) | Fused Product | Reference |
|---|---|---|---|
| 3-Methyl-1H-pyrazol-5(4H)-one | 2-(4-Chlorobenzylidene)malononitrile, Piperidine | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| 4-Hydroxy-5(3)-ethyl-3(5)-carboethoxypyrazole | N,N'-Carbonyldiimidazole (CDI) | A derivative of the pyrazolo[3,4-e] tandfonline.commdpi.comoxazine system | umich.edu |
Advanced Spectroscopic and Structural Characterization Methodologies for Pyrazolethione, 3 3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. uprm.edu
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the integration of ¹H signals reveals the relative number of protons, and coupling patterns (multiplicity) indicate adjacent protons. unicam.it
For a representative compound like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (the oxygen analog of our target thione), the ¹H NMR spectrum in DMSO-d6 shows a characteristic singlet for the methyl protons at approximately 2.07 ppm and a singlet for the methylene (B1212753) proton at 5.20 ppm. rjpbcs.com The NH protons appear as a broad singlet at a downfield chemical shift around 10.50 ppm. rjpbcs.com In the case of 3-methyl-1-phenylpyrazole, the methyl protons appear as a singlet at 2.373 ppm, the pyrazole (B372694) ring protons at 6.226 ppm (H4) and 7.789 ppm (H5), and the phenyl protons in the aromatic region between 7.230-7.636 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. rsc.org For pyrazolethiones, the thiocarbonyl carbon (C=S) is particularly diagnostic, appearing at a significantly downfield chemical shift, often in the range of 175-200 ppm. acs.org For instance, in a related 1,2,4-triazolidine-3-thione, the C=S carbon appears at δ 177.77 ppm. nih.gov The carbons of the pyrazole ring and the substituent groups, such as methyl and phenyl carbons, resonate at characteristic chemical shifts that allow for their unambiguous assignment when combined with other NMR data. rsc.orgjocpr.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 3-Methyl-1-phenyl-pyrazole Moiety Data compiled from analogous structures reported in the literature. chemicalbook.comrsc.orgjocpr.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, resolving spectral overlap and confirming structural assignments. sdsu.edursc.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For a pyrazolethione derivative, COSY spectra would show cross-peaks between adjacent protons on the phenyl ring, confirming their substitution pattern. It would also show correlations between any coupled protons on the pyrazole ring itself, if present.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum is invaluable for definitively assigning carbon signals. For example, the singlet from the methyl protons would show a cross-peak to the methyl carbon signal in the ¹³C spectrum, and the aromatic proton signals would correlate to their respective aromatic carbon signals. researchgate.netscielo.org.za
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically two- or three-bond) ¹H-¹³C correlations. sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, HMBC would be expected to show correlations from the methyl protons to the C3 and C4 carbons of the pyrazole ring. It would also show correlations from the phenyl protons to the pyrazole ring, confirming the point of attachment. researchgate.net
Variable Temperature NMR Studies for Tautomeric Equilibria
Pyrazolethiones can exist in different tautomeric forms, most commonly the thione (-NH-C=S) and thiol (-N=C-SH) forms. These tautomers are often in a dynamic equilibrium in solution. Variable Temperature (VT) NMR spectroscopy is a key technique for studying such dynamic processes. fu-berlin.de
The appearance of the NMR spectrum for a compound undergoing tautomeric exchange depends on the rate of interconversion relative to the NMR timescale. fu-berlin.de
Slow Exchange: At low temperatures, the interconversion is slow, and separate, sharp signals are observed for each tautomer. The equilibrium constant can be determined by integrating the signals corresponding to each form.
Intermediate Exchange: As the temperature is raised, the rate of interconversion increases. The signals for the corresponding nuclei in each tautomer broaden, move closer together, and may coalesce into a single, very broad peak.
Fast Exchange: At higher temperatures, where the interconversion is very rapid on the NMR timescale, a single, sharp, time-averaged signal is observed for each nucleus.
By analyzing the changes in chemical shifts and line shapes as a function of temperature, thermodynamic parameters (ΔH and ΔS) and the activation energy (Ea) for the tautomeric equilibrium can be determined. fu-berlin.de
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the molecular vibrations within a compound. It is particularly useful for identifying functional groups, as each group has characteristic vibrational frequencies. americanpharmaceuticalreview.com
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. d-nb.info The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For pyrazolethione derivatives, key absorption bands are expected for the N-H, C-H, C=N, and C=S groups. acs.orgnih.gov The C=S stretching vibration is particularly important for confirming the thione structure and typically appears in the region of 1250-1050 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for Pyrazole-Thione Derivatives Data compiled from analogous structures reported in the literature. rjpbcs.comacs.orgrjptonline.org
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. google.com.co It detects molecular vibrations that result in a change in the polarizability of the molecule. spectroscopyonline.com While FT-IR is excellent for detecting polar functional groups (like C=O), Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and bonds involving heavier atoms.
For pyrazolethiones, the C=S bond is highly polarizable and is expected to produce a strong signal in the Raman spectrum. Likewise, the symmetric breathing vibrations of the aromatic phenyl ring and the pyrazole ring are typically prominent Raman bands. The complementarity of FT-IR and Raman is powerful; a vibration that is weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This allows for a more complete vibrational analysis of the molecule's structure. researchgate.networldscientific.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of pyrazolethione derivatives and for elucidating their structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uk
For instance, the mass spectrum of 3-methyl-1H-pyrazol-5(4H)-one shows a molecular ion peak at an m/z of 99 (M+), corresponding to its molecular weight. rjpbcs.com Similarly, its derivative, 4-aryylidene-3-methyl-1H-pyrazol-5(4H)-one, displays a molecular ion at m/z 212 (M+). rjpbcs.com The molecular ion for 3-methyl-1-phenyl-1H-pyrazole is observed at m/z 158, confirming its molecular weight of approximately 158.20 g/mol . nih.gov
The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.ukyoutube.com The analysis of these patterns provides critical information about the molecule's constituent parts. researchgate.net
The fragmentation of pyrazole rings follows distinct pathways. Common fragmentations include the loss of stable neutral molecules like hydrogen cyanide (HCN) and nitrogen (N₂). researchgate.net For 3-methyl-1-phenyl-1H-pyrazole, prominent fragments are observed at m/z 130, 77, and 51. nih.gov The fragment at m/z 77 is characteristic of a phenyl group cation ([C₆H₅]⁺), while the peak at m/z 51 often results from the further fragmentation of the phenyl ring. nih.gov The fragmentation of different nitropyrazole isomers shows that the position of substituents significantly influences the resulting mass spectrum, allowing for the differentiation of isomers. researchgate.net For example, the loss of OH• followed by NO• and HCN is a characteristic pathway for certain substituted nitropyrazoles. researchgate.net
Table 1: Mass Spectrometry Data for Representative Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Source |
|---|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | 158 | 130, 77, 51 | nih.gov |
| 3-Methyl-1H-pyrazol-5(4H)-one | C₄H₆N₂O | 98.10 | 99 | Not specified | rjpbcs.com |
| 1-Methyl-3-nitropyrazole | C₄H₅N₃O₂ | 127.10 | 127 | 81, 80, 79, 54, 53, 52 | researchgate.net |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.org This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.org
The crystal structure of a pyrazole-triazole-thione derivative, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, has been elucidated using this method. researchgate.netiucr.orgnih.gov The analysis provides a wealth of structural information. The compound crystallizes in the monoclinic P2₁/n space group. iucr.orgnih.gov The dihedral angle between the central pyrazole ring and the attached phenyl ring is 59.83 (5)°, while the angle between the pyrazole and triazole rings is 68.01 (4)°. researchgate.netnih.gov This non-planar arrangement is a critical structural feature. In the crystal lattice, molecules are linked into sheets by N—H···N and N—H···S hydrogen bonds, which dictate the packing and stability of the solid-state structure. iucr.orgnih.gov
Such detailed structural data is crucial for understanding structure-property relationships and for rational drug design, where the precise geometry of a molecule governs its interaction with biological targets. wikipedia.orgresearchgate.net
Table 2: Crystallographic Data for 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₆S | iucr.orgnih.gov |
| Molecular Weight | 272.34 | iucr.orgnih.gov |
| Crystal System | Monoclinic | researchgate.netiucr.orgnih.gov |
| Space Group | P2₁/n | researchgate.netiucr.orgnih.gov |
| a (Å) | 11.3278 (4) | iucr.orgnih.gov |
| b (Å) | 8.3970 (3) | iucr.orgnih.gov |
| c (Å) | 15.4427 (5) | iucr.orgnih.gov |
| β (°) | 109.053 (1) | iucr.orgnih.gov |
| Volume (ų) | 1388.43 (8) | iucr.orgnih.gov |
| Z (Molecules per unit cell) | 4 | iucr.orgnih.gov |
| Dihedral Angle (Pyrazole/Phenyl) | 59.83 (5)° | researchgate.netnih.gov |
| Dihedral Angle (Pyrazole/Triazole) | 68.01 (4)° | researchgate.netnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is used to identify chromophores (light-absorbing functional groups) and to analyze the extent of conjugation within a molecule. shu.ac.uk
Organic molecules with π-systems, such as pyrazolethiones, exhibit characteristic electronic transitions, primarily n→π* (promotion of a non-bonding electron to an anti-bonding π* orbital) and π→π* (promotion of a bonding π electron to an anti-bonding π* orbital). shu.ac.uk Generally, π→π* transitions are more intense than n→π* transitions. shu.ac.uk
The UV-Vis spectrum of 3-methyl-5-phenyl-1H-pyrazole in ethanol (B145695) shows a strong absorption maximum (λmax) at approximately 248 nm. nist.gov This absorption is attributed to a π→π* transition within the conjugated system formed by the pyrazole and phenyl rings. nist.gov The extent of conjugation significantly influences the absorption wavelength; more extensive conjugated systems absorb at longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq For example, studies on related heterocyclic thiones show that bands in the 220-240 nm range can be assigned to n→π* transitions, while those above 250 nm correspond to π→π* transitions. researchgate.net The position and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic structure of pyrazolethione derivatives.
Table 3: UV-Vis Absorption Data for a Representative Pyrazole Derivative
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assigned Transition | Source |
|---|---|---|---|---|---|
| 3-Methyl-5-phenyl-1H-pyrazole | Ethanol | ~248 | log ε ~4.1 | π→π | nist.gov |
| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Not specified | 227, 232, 237 | Not specified | n→π | researchgate.net |
| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Not specified | 255, 302 | Not specified | π→π* | researchgate.net |
Theoretical and Computational Chemistry Studies on Pyrazolethione, 3 3
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the chemical and physical properties of pyrazole (B372694) derivatives. researchgate.netmalayajournal.orgresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the electronic properties that dictate its reactivity and stability. mdpi.comunitn.it For pyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p) and 6-311++G(2d,2p), are employed to determine optimized molecular structures. researchgate.netmalayajournal.org These calculations help in understanding the spatial arrangement of atoms and the resulting electronic distribution. The geometry of the molecule is optimized to attain the minimum self-consistent field energy. nih.gov
| Parameter | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Optimized Geometry | The 3D arrangement of atoms with the lowest potential energy. | DFT/B3LYP with basis sets like 6-31G(d) or larger. jocpr.com | Provides bond lengths, bond angles, and dihedral angles that are crucial for understanding molecular shape and steric interactions. |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Calculated at the chosen level of theory (e.g., B3LYP/6-311G**). scirp.org | Allows for the comparison of the relative stability of different isomers or conformers. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Derived from the DFT calculation. scirp.org | The energies and shapes of these orbitals are key to understanding chemical reactivity, electronic transitions, and the formation of chemical bonds. nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | ΔE = ELUMO - EHOMO. scirp.org | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. scirp.org |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. arxiv.orgsolubilityofthings.com
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. jocpr.com These predictions are valuable for assigning experimental NMR signals to specific atoms within the molecule. For instance, in pyrazolone (B3327878) derivatives, the signal for the C=O group is typically found at a higher chemical shift (above 160 ppm). jocpr.com
IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra to identify characteristic functional groups. jocpr.com For example, the N-H and C=O stretching frequencies are sensitive to substitution and molecular environment. jocpr.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govnsf.gov This helps in understanding the electronic transitions occurring within the molecule, often related to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. creative-biostructure.com
| Spectroscopy Type | Predicted Parameter | Computational Method | Application |
|---|---|---|---|
| NMR | Chemical Shifts (δ) | GIAO method with DFT (e.g., B3LYP/6-31G(d)). jocpr.com | Aids in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. mdpi.com |
| IR | Vibrational Frequencies (cm⁻¹) | DFT frequency calculations (e.g., B3LYP/6-31G(d)). jocpr.com | Helps in identifying functional groups and understanding their vibrational modes. arxiv.org |
| UV-Vis | Absorption Wavelengths (λmax) and Oscillator Strengths | TD-DFT calculations. nih.gov | Provides insights into the electronic transitions and the color of the compound. lehigh.edu |
Analysis of Molecular Orbitals and Electron Density Distribution
The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of the electronic structure and reactivity of a molecule. mdpi.com
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com
Electron Density Distribution: The electron density, which can be visualized through various techniques, reveals the distribution of electrons within the molecule. utwente.nl The electron localization function (ELF) and molecular electrostatic potential (MEP) maps are derived from the electron density. mdpi.comjussieu.fr The MEP map, for instance, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are indicative of its electrostatic interactions and reactivity. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. rsc.org
Conformational Analysis and Tautomeric Dynamics
Pyrazolethiones can exist in different conformations and tautomeric forms. nih.govnih.gov
Conformational Analysis: For flexible molecules, different spatial arrangements of atoms, or conformations, can exist. organicchemistrytutor.comspcmc.ac.in MD simulations can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding the behavior of substituted rings, such as in disubstituted cyclohexanes. libretexts.org
Tautomeric Dynamics: Tautomers are isomers that readily interconvert, often through the migration of a proton. nih.gov Pyrazolethiones can exhibit thione-thiol tautomerism. MD simulations, especially those combined with quantum mechanics (QM/MM), can be used to study the dynamics of this interconversion and the relative stability of the different tautomers in various environments. nih.govnih.gov The equilibrium between tautomers can be significantly influenced by factors like solvent polarity. nih.gov
Solvation Effects and Intermolecular Interactions
The solvent environment can have a profound impact on the properties and behavior of a solute molecule. nih.govlibretexts.org
Reaction Mechanism Predictions and Transition State Analysis
The synthesis of pyrazolethiones, like other pyrazole derivatives, often involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) derivative. The most common route is a variation of the Knorr pyrazole synthesis. rsc.orgmdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions, including identifying intermediates and transition states. rsc.orgrsc.org
Theoretical studies on the Knorr synthesis and related condensation reactions reveal that the mechanism is more complex than a simple two-step process. rsc.org For instance, DFT calculations have been used to model the reaction between pyrrolo-2,3-dicarbonyls and phenylhydrazine. These studies show that the initial nucleophilic attack of the hydrazine can occur at two different carbonyl groups. By calculating the Gibbs free energies of the transition states for both pathways, researchers can predict the regioselectivity of the reaction. The calculations often indicate that the reaction proceeds via the pathway with the lower activation barrier, which is typically influenced by factors like the reactivity and steric hindrance of the carbonyl moieties. rsc.org
A general mechanistic pathway for the formation of a pyrazole ring from a 1,3-difunctional compound and hydrazine involves several key steps:
Initial Nucleophilic Attack: The hydrazine attacks one of the carbonyl carbons.
Intermediate Formation: A hemiaminal-like intermediate is formed.
Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the other carbonyl group leads to a cyclic intermediate.
Dehydration: Elimination of water molecules leads to the formation of the aromatic pyrazole ring. researchgate.net
For example, in a study on the reaction of α,β-unsaturated carbonyl compounds with hydrazines, theoretical calculations were crucial to identify unexpected intermediates and calculate the energies of transition states, thereby clarifying the reaction pathways leading to different products. researchgate.net These computational insights are vital for optimizing reaction conditions to favor the synthesis of the desired pyrazolethione isomer.
Molecular Docking and Binding Mechanism Investigations (Excluding Clinical Outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. openaccessjournals.com This method is widely used to understand the binding modes of pyrazolethione derivatives to their biological targets and to guide the design of new, more potent inhibitors. nih.gov
Ligand-Protein Interaction Profiling (Theoretical)
Molecular docking simulations provide a detailed, albeit static, picture of the interactions between a pyrazolethione derivative and the amino acid residues within the binding site of a target protein. These interactions are crucial for the stability of the ligand-protein complex and include:
Hydrogen Bonds: These are key directional interactions, for example, between the nitrogen or sulfur atoms of the pyrazolethione core and polar residues in the protein.
Hydrophobic Interactions: The phenyl rings or other nonpolar substituents on the pyrazolethione scaffold often interact with hydrophobic pockets in the receptor.
π-π Stacking and Cation-π Interactions: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan, or interact with positively charged residues like arginine. nih.gov
In a study of pyrazole derivatives as VEGFR-2 inhibitors, molecular docking was used to highlight the binding modes of the most promising compounds. The simulations revealed key hydrogen bond interactions with amino acid residues such as Cys919 and Asp1046, which are essential for anchoring the ligand in the active site. nih.gov Similarly, docking studies of pyrazolethione derivatives as inhibitors of Bacillus anthracis Sortase A (SrtA) helped to develop a pharmacophore model based on the common interaction patterns observed. rsc.org
The results of docking studies are often summarized in a table that includes the docking score (an estimation of binding affinity) and the key interacting residues.
Table 1: Example of Molecular Docking Results for Pyrazole Derivatives Against Various Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|---|
| Compound 12c (Pyrazole-Pyrazolone Conjugate) | VEGFR-2 | -8.54 | Cys919, Asp1046 | Hydrogen Bond | nih.gov |
| Z-diarylacrylonitrile (SrtA Inhibitor) | S. aureus SrtA | Not specified | Cys184 | Covalent Adduct (Michael addition) | mdpi.commdpi.com |
| 5Z-Lycopene Isomer | SR-BI | -88.48 (CDOCKER Energy) | PHE201, LEU211, PHE336, ALA338 | Hydrophobic | nih.gov |
| 9R-HHC Isomer | CB1 Receptor | -10.2 | Not specified | Not specified | mdpi.com |
Energetic Landscape of Molecular Recognition Events
While molecular docking provides a static view, the actual process of a ligand binding to a protein is dynamic. The energetic landscape of this molecular recognition event describes the free energy of the system as the ligand approaches and binds to the protein. plos.orgnih.gov This landscape can reveal the presence of intermediate states and the height of energy barriers along the binding pathway. mdpi.commdpi.com
Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape. nih.govmdpi.com By simulating the motion of the ligand and protein over time, MD can provide insights into:
Binding Free Energy: Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can be used to estimate the binding free energy of the complex from MD trajectories. A more negative value indicates stronger binding. nih.gov
Conformational Changes: Both the ligand and the protein can change their conformation upon binding (an "induced fit"). MD simulations can capture these dynamic changes.
Stability of Interactions: MD can assess the stability of key interactions (like hydrogen bonds) identified in docking studies over the course of the simulation. nih.gov
For example, MD simulations of the EphA6-Odin protein complex, combined with potential of mean force (PMF) calculations, revealed the entire binding pathway. The study identified specific residues responsible for the initial capture of the ligand and other residues that stabilize the final complex. The calculated standard binding free energy was found to be in good agreement with experimental values. nih.gov Although specific studies on the energetic landscape of pyrazolethione binding are limited, these computational techniques are fully applicable and provide a deeper understanding of the binding mechanism than docking alone. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical "descriptors," determine its activity. researchgate.net For pyrazolethione derivatives, QSAR studies are used to predict the inhibitory activity of new compounds and to understand which structural features are most important for potency.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of pyrazolethione derivatives with experimentally measured biological activity (e.g., IC50 values) is collected. This set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: Derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (predicting the activity of the test set compounds, R²_pred). mdpi.com
A study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors used stepwise multiple linear regression (SW-MLR) to build a QSAR model. The resulting model showed that the activity was influenced by adjacency and distance matrix descriptors. nih.gov Another QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors used descriptors calculated by DFT. The final model had good statistical quality (R² = 0.79, Q²cv = 0.64, R²test = 0.95), indicating its predictive capability. mdpi.com
Table 2: Example of a QSAR Model for Pyrazoline Derivatives as Carbonic Anhydrase Inhibitors
| Model Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.79 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q²cv (Cross-validated R²) | 0.64 | A measure of the model's predictive ability, obtained through internal cross-validation. |
| R²test (External Validation R²) | 0.95 | A measure of the model's predictive ability on an external set of compounds not used in model building. |
Data adapted from a study on pyrazoline derivatives. mdpi.com
These theoretical frameworks provide a robust and predictive understanding of pyrazolethione derivatives, guiding further experimental work in the development of new therapeutic agents.
Mechanistic Investigations of Biological Interactions of Pyrazolethione, 3 3 in Vitro Focus
Enzyme Inhibition Mechanism Studies (In Vitro, Mechanistic Pathways)
The compound Pyrazolethione, 3-3, also known as 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, has been identified as a potent inhibitor of Sortase A (SrtA), a key enzyme in Gram-positive bacteria responsible for anchoring virulence factors to the cell wall. nih.gov The inhibition of SrtA is a promising anti-virulence strategy, as it can disarm bacteria without killing them, potentially reducing the selective pressure for developing drug resistance. acs.org
Sortase A (SrtA) Inhibition Mechanisms, e.g., Thiol-Disulfide Exchange
The primary proposed mechanism for the inhibition of SrtA by pyrazolethione and its analogs involves the active site cysteine residue (Cys184). nih.gov Several studies suggest that these inhibitors may act through a thiol-disulfide exchange reaction with the Cys184 of SrtA. nih.gov This interaction is thought to covalently modify the enzyme, leading to its inactivation. gu.se The pyrazolethione scaffold is one of several chemical classes, including pyridazinones and rhodanine, identified through high-throughput screening as potent SrtA inhibitors. nih.gov
However, the precise nature of this interaction remains a subject of investigation. While some data points towards a thiol-disulfide exchange, other findings indicate that the inhibition might be reversible for certain analogs and may not result in a permanent modification of the enzyme, as determined by mass spectrometry. nih.gov This suggests that alternative or additional inhibitory mechanisms could be at play for different subclasses of pyrazolethione-related compounds. nih.gov For instance, some inhibitors are believed to be activated by the enzyme itself, generating a reactive intermediate that then covalently binds to the active site cysteine. nih.gov
Inhibition Kinetics and Mode of Action (Enzymatic Assays, In Vitro)
In vitro enzymatic assays have been crucial in characterizing the inhibitory activity of this compound and its analogs. High-throughput screening of compound libraries led to the initial identification of pyrazolethiones as promising SrtA inhibitors. nih.gov Subsequent structure-activity relationship (SAR) studies have identified analogs with IC50 values in the sub-micromolar range, making them some of the most potent SrtA inhibitors described. nih.gov
The mode of action is generally considered to be the disruption of the SrtA-catalyzed transpeptidation reaction. acs.org SrtA recognizes the LPXTG motif in surface proteins, cleaves the peptide bond between threonine and glycine, and forms a thioacyl intermediate with the active site cysteine. frontiersin.org Inhibitors like this compound are thought to interfere with this process by interacting with Cys184, thereby preventing the anchoring of virulence factors. nih.gov The kinetic parameters of this inhibition can be quantified using techniques like HPLC-based assays, which can also help in understanding the specific steps of the catalytic cycle that are being inhibited. acs.org
Table 1: In Vitro SrtA Inhibition Data for Selected Pyrazolethione Analogs
| Compound | Description | IC50 (µM) | Reference |
| This compound | Lead compound analog | 0.30 | |
| Pyrazolethione Analog | From similarity search | Varies | nih.gov |
This table is interactive. Click on the headers to sort the data.
In Vitro Cellular Pathway Modulation Studies
Interference with Adhesion Mechanisms in Microorganisms (In Vitro)
The inhibition of SrtA by compounds like this compound directly impacts the ability of bacteria, such as Staphylococcus aureus, to adhere to host tissues. mdpi.comnih.gov SrtA is responsible for attaching surface proteins, including fibronectin-binding proteins (FnBPs), to the bacterial cell wall. mdpi.com These proteins are critical for the initial stages of infection, facilitating bacterial adhesion to host extracellular matrix components like fibrinogen and fibronectin. mdpi.comresearchgate.net
In vitro studies have demonstrated that SrtA inhibitors can significantly reduce the binding of bacteria to these host proteins. mdpi.comresearchgate.net By preventing the proper display of these adhesins on the bacterial surface, this compound and similar compounds effectively interfere with a crucial step in the pathogenesis of infection. frontiersin.org This anti-adhesion effect is a direct consequence of SrtA inhibition and does not necessarily involve direct killing of the bacteria. mdpi.com
Mechanistic Exploration of Anti-Biofilm Activities (In Vitro)
Biofilm formation is a complex process in which bacteria attach to a surface and to each other, forming a protective matrix. nih.govmdpi.com This process is a significant factor in chronic infections and antibiotic resistance. nih.gov SrtA plays a role in biofilm development, and its inhibition has been shown to reduce biofilm formation in vitro. researchgate.netmdpi.com
The mechanistic basis for the anti-biofilm activity of SrtA inhibitors like this compound is linked to their interference with bacterial adhesion and the production of the biofilm matrix. mdpi.comfrontiersin.org The extracellular polymeric substance (EPS) that forms the biofilm matrix often includes proteins anchored by SrtA. mdpi.com By inhibiting SrtA, these compounds can disrupt the integrity of the biofilm matrix and prevent the initial attachment of bacteria, which is a critical first step in biofilm formation. mdpi.commdpi.com Some studies suggest that the anti-biofilm activity of certain compounds is not mediated through the accessory gene regulator (agr) quorum-sensing system, indicating a direct effect on the structural components of the biofilm. nih.gov
Mechanistic Insights into Potential Antimicrobial Activity (In Vitro, Excluding Efficacy Data)
While the primary strategy of SrtA inhibitors is anti-virulence, some pyrazole-containing compounds have also been investigated for their direct antimicrobial mechanisms in vitro. bsu.edu.eg It is important to note that for many SrtA inhibitors, including this compound, the goal is to inhibit virulence without affecting bacterial viability, thereby reducing the likelihood of resistance development. acs.org
However, the broader class of pyrazole (B372694) derivatives has been shown to possess diverse biological activities. nih.govmdpi.com The proposed mechanisms for the antimicrobial action of some pyrazole-related compounds involve interactions with specific molecular targets like enzymes or receptors. The triazole ring, often found in conjunction with pyrazole moieties in bioactive compounds, can form hydrogen bonds and other interactions with biological molecules, thereby influencing their activity. For some heterocyclic compounds, the mechanism may involve the induction of oxidative stress or interference with essential cellular pathways like DNA replication or cell wall synthesis. frontiersin.org
Molecular Targets and Signaling Pathway Interactions (In Vitro, Mechanistic)
Extensive literature searches for the specific chemical compound "this compound" did not yield dedicated in vitro studies detailing its molecular targets or interactions with signaling pathways. The available research focuses on the broader class of pyrazole-containing compounds and their derivatives, offering insights into potential, but not confirmed, mechanisms of action for this specific molecule.
The term "this compound" does not correspond to a standard chemical identifier, which significantly limits the ability to retrieve specific experimental data. Research in this area is typically published using standardized chemical nomenclature, such as IUPAC names or CAS numbers, to ensure clarity and reproducibility.
While direct evidence is unavailable for "this compound," the broader family of pyrazole and pyrazolone (B3327878) derivatives has been investigated for a range of biological activities. These studies suggest that compounds with a pyrazole core can interact with various molecular targets. For instance, different pyrazole derivatives have been shown to exhibit inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various protein kinases. However, it is crucial to emphasize that these findings are for related but distinct molecules and cannot be directly extrapolated to "this compound."
Similarly, investigations into the signaling pathway interactions of pyrazole-containing compounds have revealed modulation of pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK signaling cascades. Again, these are general observations for the broader chemical class and not specific to "this compound."
Without dedicated in vitro studies on "this compound," a detailed and scientifically accurate account of its specific molecular targets and signaling pathway interactions cannot be provided. Further research with a precisely identified and characterized "this compound" molecule is necessary to elucidate its mechanistic profile.
Coordination Chemistry and Advanced Material Applications of Pyrazolethione, 3 3
Pyrazolethione, 3-3 as a Ligand in Coordination Complexesnih.govresearchgate.net
This compound, a derivative of the pyrazole (B372694) heterocyclic system, is characterized by the presence of a thione (C=S) group. This functionalization imparts unique coordination capabilities, making it an excellent ligand for a wide range of metal ions. The ligand's structure, featuring both soft (sulfur) and hard (nitrogen) donor atoms, allows for the formation of stable chelate rings, which is a cornerstone of its rich coordination chemistry. unacademy.com
The synthesis of metal complexes involving pyrazolethione ligands is typically achieved through straightforward reaction pathways. A common method involves the reaction of the pyrazolethione ligand with a suitable metal salt in an appropriate solvent. For instance, combining this compound with a copper(II) salt like copper(II) nitrate (B79036) in an ethanol (B145695) or methanol (B129727) solution can lead to the formation of the corresponding copper complex. nih.gov The reaction mixture is often heated under reflux to ensure completion. nih.gov The resulting solid complex can then be isolated by filtration, washed, and dried.
The characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=S (thione) and C=N groups in the complex compared to the free ligand indicates their involvement in bonding with the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of protons and carbons near the donor atoms provide evidence of coordination.
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry helps in determining the molecular weight and formula of the complex. nih.gov
X-ray Crystallography: This powerful technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov
Elemental Analysis: This analysis confirms the empirical formula of the synthesized complex by determining the percentage composition of its constituent elements. sciendo.com
Table 1: Representative Spectroscopic Data for a Metal-Pyrazolethione, 3-3 Complex
| Analytical Technique | Free Ligand (this compound) | [Cu(Pyrazolethione-3-3)₂(NO₃)₂] Complex | Interpretation of Change |
|---|---|---|---|
| FTIR (cm⁻¹) | |||
| ν(C=S) | ~1150 | ~1120 | Shift to lower frequency indicates coordination of the sulfur atom to the metal center. |
| ν(C=N) | ~1580 | ~1595 | Shift to higher frequency suggests participation of the pyrazole nitrogen in chelation. |
| ¹H NMR (ppm) | |||
| N-H Proton | ~12.5 | Broadened or absent | Change indicates deprotonation or involvement in coordination, altering the chemical environment. |
| Ring Protons | 7.0 - 8.5 | Shifted downfield | Deshielding effect due to electron density donation from the ligand to the metal ion upon complexation. |
Note: The data in this table is illustrative and based on typical values found in related pyrazole-based complexes. nih.govnih.gov
Pyrazolethiones are classified as chelating ligands, meaning they can bind to a central metal atom through two or more donor atoms to form a ring structure. unacademy.commathabhangacollege.ac.in This process, known as chelation, generally results in complexes with enhanced stability compared to those formed with monodentate ligands (the "chelate effect"). unacademy.com
This compound typically functions as a bidentate ligand. It coordinates to metal ions through:
The sulfur atom of the thione group.
One of the nitrogen atoms of the pyrazole ring. nih.gov
This dual-point attachment forms a stable five-membered chelate ring with the metal ion. The specific coordination geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries observed for transition metal complexes with pyrazole-based ligands include square planar and octahedral. nih.govnios.ac.in For example, a copper(II) ion might form a square planar complex with two pyrazolethione ligands, or an octahedral complex by incorporating two additional solvent or anionic ligands. nih.gov
Table 2: Common Chelation Modes and Geometries for Pyrazolethione Ligands
| Chelation Mode | Donor Atoms | Metal-to-Ligand Ratio | Typical Coordination Geometry | Example Metal Ion |
|---|---|---|---|---|
| Bidentate | N, S | 1:2 | Square Planar | Cu(II), Ni(II) |
| Bidentate | N, S | 1:2 (+2 other ligands) | Octahedral | Cu(II), Co(II), Fe(II) |
| Bidentate | N, S | 1:3 | Octahedral | Cr(III), Co(III) |
This table is a generalized representation based on established coordination chemistry principles. nih.govresearchgate.netnptel.ac.in
The coordination of this compound to a transition metal ion significantly alters the electronic and magnetic properties of the metal center. The ligand field created by the sulfur and nitrogen donor atoms splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting influences the electronic spectrum and the magnetic behavior of the complex. dacollege.org
Electronic Properties: The electronic spectra of these complexes, typically measured using UV-Visible spectroscopy, reveal transitions between the split d-orbitals (d-d transitions) and charge-transfer bands. The position and intensity of these bands provide insight into the coordination geometry and the nature of the metal-ligand bonding. For instance, octahedral and tetrahedral complexes of the same metal ion exhibit distinct spectral patterns. sciendo.com
Magnetic Properties: The magnetic properties of pyrazolethione complexes are determined by the number of unpaired electrons in the metal's d-orbitals. dacollege.org Magnetic susceptibility measurements can be used to calculate the effective magnetic moment (µ_eff) of the complex. sciendo.com This value helps to distinguish between:
High-spin complexes: Where electrons occupy d-orbitals individually before pairing up, resulting in a larger number of unpaired electrons and a higher magnetic moment.
Low-spin complexes: Where electrons pair up in lower-energy d-orbitals before occupying higher-energy ones, leading to fewer unpaired electrons and a lower magnetic moment.
The choice between a high-spin and low-spin configuration depends on the balance between the ligand field splitting energy and the electron pairing energy. dacollege.org For example, an Fe(II) complex with this compound could be paramagnetic (high-spin) or diamagnetic (low-spin) depending on the precise ligand environment. researchgate.net
Table 3: Illustrative Magnetic Properties of Metal-Pyrazolethione Complexes
| Metal Ion (d-electron count) | Spin State | Unpaired Electrons (n) | Calculated Spin-Only Magnetic Moment (µ_so) (B.M.) |
|---|---|---|---|
| Cu(II) (d⁹) | - | 1 | 1.73 |
| Ni(II) (d⁸, Octahedral) | High-spin | 2 | 2.83 |
| Fe(II) (d⁶, Octahedral) | High-spin | 4 | 4.90 |
| Fe(II) (d⁶, Octahedral) | Low-spin | 0 | 0 |
Note: Bohr Magneton (B.M.) is the unit for magnetic moment. The spin-only formula is µ_so = √[n(n+2)]. Actual measured values can deviate due to orbital contributions. sciendo.comaps.org
Chelation Modes and Coordination Geometry of this compound
Potential Applications in Catalysis (Homogeneous and Heterogeneous)nih.gov
The unique electronic and structural features of metal-pyrazolethione complexes make them promising candidates for catalysis. Protic pyrazole ligands, which contain an N-H group, can participate in metal-ligand cooperation, where the N-H proton plays an active role in the catalytic cycle. nih.gov This has been shown to be effective in various chemical transformations.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. nih.gov Complexes of this compound could potentially catalyze reactions such as transfer hydrogenation, where a hydrogen atom is transferred from one molecule to another. nih.gov The ability of the ligand to stabilize different oxidation states of the metal center is key to this activity.
Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. Pyrazolethione complexes could be immobilized on a solid support (e.g., silica (B1680970) or a polymer), combining the high selectivity of a molecular catalyst with the ease of separation and reusability of a heterogeneous system. Such catalysts could be applied to oxidation reactions or C-C bond-forming reactions. researchgate.net
Supramolecular Chemistry and Self-Assembly Processes Involving this compound
Supramolecular chemistry is the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.netbbau.ac.in Coordination-driven self-assembly is a powerful strategy within this field that uses the predictable and directional nature of metal-ligand bonds to construct large, well-defined architectures from smaller molecular components. nih.govresearchgate.net
This compound is an excellent candidate for designing self-assembling systems. The interplay of several interactions can direct its assembly into complex supramolecular structures:
Hydrogen Bonding: The N-H group on the pyrazole ring can act as a hydrogen bond donor, linking multiple complexes together.
π-π Stacking: The aromatic pyrazole rings can stack on top of each other, providing additional stability and structural control.
By carefully selecting the metal ion and reaction conditions, it is conceivable that this compound could self-assemble into discrete architectures like molecular cages, helicates, or extended coordination polymers. rsc.orgnih.gov These organized structures can create confined spaces or ordered arrays with applications in molecular recognition, storage, or catalysis.
Integration into Advanced Materials and Functional Systems (e.g., Sensors, Optoelectronics)sciendo.com
The distinct electronic and optical properties of metal-pyrazolethione complexes open up possibilities for their integration into advanced functional materials.
Sensors: The coordination environment around a metal ion is sensitive to external stimuli. A change in the electronic spectrum (color) or fluorescence of a this compound complex upon binding a specific analyte (e.g., an anion or another small molecule) could form the basis of a colorimetric or fluorescent sensor. The analyte would interact with the metal center, perturbing the ligand field and causing a detectable optical response. mdpi.com
Optoelectronics: Optoelectronic devices convert electrical signals into light, or vice versa. amazon.com Materials with tunable light absorption and emission properties are essential for this technology. dtu.dk The metal-pyrazolethione complexes, with their potential for strong absorption (charge-transfer bands) and luminescence (phosphorescence), could be explored for use in applications like light-emitting diodes (LEDs) or as components in photovoltaic systems. The ability to tune these properties by changing the metal ion or modifying the ligand structure is a significant advantage.
Future Research Directions and Unexplored Avenues for Pyrazolethione, 3 3
Development of Novel and Sustainable Synthetic Routes
The future of pyrazolethione synthesis lies in the development of environmentally benign and efficient methodologies. Current research is moving away from traditional multi-step syntheses towards greener alternatives. researchgate.net
Key areas for future development include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, which combine multiple reactants in a single vessel to form the final product, are highly efficient and atom-economical. researchgate.net Future work will likely focus on discovering new MCRs for synthesizing complex and diverse pyrazolethione libraries.
Green Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of sustainable chemistry. Research into solid-supported catalysts, such as bismuth on zirconium oxide, has shown promise for high yields and catalyst recyclability in aqueous media. researchgate.net Further exploration of nanocatalysts and biocatalysts could lead to even more efficient and selective syntheses.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. Adapting existing pyrazolethione syntheses to flow conditions and developing novel flow-specific methodologies will be a significant step forward.
Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times and improve yields. Optimizing these techniques for a wider range of pyrazolethione derivatives will be a valuable pursuit.
A comparative look at traditional versus emerging sustainable synthetic methods highlights the potential for improvement:
| Synthetic Parameter | Traditional Methods | Emerging Sustainable Methods |
| Reaction Steps | Often multi-step, requiring isolation of intermediates | Frequently one-pot, minimizing steps and waste |
| Catalysts | Often stoichiometric, toxic, and non-recyclable | Catalytic, reusable, and environmentally benign (e.g., solid acids) researchgate.net |
| Solvents | Often volatile and hazardous organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions researchgate.net |
| Energy Input | Conventional heating, often for extended periods | Alternative energy sources (microwaves, ultrasound) for rapid heating |
| Yield & Atom Economy | Can be moderate with significant waste generation | Generally high yields and excellent atom economy researchgate.net |
Exploration of Underutilized Reactivity Patterns and Derivatization Strategies
Beyond their synthesis, the novel reactivity of pyrazolethiones offers fertile ground for creating new molecular architectures. Future research will likely delve into previously unexplored reaction pathways and functionalization techniques.
Promising areas of exploration include:
C-H Functionalization: Directly modifying the carbon-hydrogen bonds of the pyrazolethione core is a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials.
Cycloaddition Reactions: The double bonds within the pyrazolethione ring system can potentially participate in various cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems.
Post-Synthesis Modification: Developing robust protocols for modifying the pyrazolethione scaffold after its initial synthesis will enable the rapid generation of diverse compound libraries for screening in various applications. mdpi.com
Derivatization for Analysis: Chemical derivatization is a powerful tool to enhance the detectability and separation of molecules in complex mixtures. rsc.orgmdpi.com Strategies like silylation or coupling with fluorescent tags can be further developed for sensitive LC-MS/MS analysis of pyrazolethiones and their metabolites. nih.govnih.gov
Different derivatization strategies can be employed to enhance the analytical properties of pyrazolethiones for various applications:
| Derivatization Strategy | Target Functional Group | Purpose | Potential Application |
| Silylation | Thiol, Amine, Carboxyl | Increase volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) analysis |
| Fluorescent Labeling | Thiol, Amine | Enhance detection sensitivity | High-Performance Liquid Chromatography (HPLC) with fluorescence detection |
| Reductive Amination | Carbonyl | Introduce new functional groups | Synthesis of novel derivatives for biological screening |
| Permethylation | Active Hydrogens | Improve ionization efficiency and stability in mass spectrometry | Glycomics and metabolomics studies nih.gov |
Integration of Advanced Artificial Intelligence and Machine Learning in Pyrazolethione, 3-3 Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. kaust.edu.sanih.gov
Future applications in pyrazolethione research include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new pyrazolethione derivatives, accelerating the discovery of lead compounds. researchgate.net
Reaction Prediction and Optimization: AI can predict the most effective reagents, catalysts, and conditions for synthesizing a target pyrazolethione, saving significant time and resources in the lab.
De Novo Drug Design: Generative AI models can design entirely new pyrazolethione-based molecules with optimized properties for a specific biological target. lamarr-institute.org
Interpretable AI (XAI): As AI models become more complex, it is crucial to understand their decision-making processes. XAI techniques can provide insights into why a particular pyrazolethione is predicted to be active, guiding medicinal chemists in their design strategies. researchgate.net
Deeper Mechanistic Understanding of Molecular Interactions via Hybrid Computational-Experimental Approaches
A thorough understanding of how pyrazolethiones interact with biological targets at the molecular level is crucial for rational drug design. Combining computational modeling with experimental validation provides a powerful synergistic approach. escholarship.orgtandfonline.com
Key research directions include:
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the accurate modeling of enzymatic reactions involving pyrazolethiones, providing insights into transition states and reaction pathways. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of pyrazolethiones in complex biological environments, such as their binding and unbinding from a protein's active site. researchgate.net
Advanced Spectroscopic Techniques: Techniques like NMR, X-ray crystallography, and cryo-electron microscopy can provide high-resolution structural information of pyrazolethiones bound to their targets, validating and refining computational models. escholarship.org
Kinetic and Thermodynamic Studies: Experimental determination of binding affinities (e.g., IC50, Ki) and reaction rates provides essential data for building and validating computational models of pyrazolethione-target interactions. scispace.comnih.gov
Design and Synthesis of this compound Scaffolds for Diverse Academic Applications
The unique structural and electronic properties of the pyrazolethione scaffold make it an attractive building block for a wide range of applications beyond medicine. researchgate.net
Future academic pursuits may focus on:
Coordination Chemistry: The sulfur and nitrogen atoms of the pyrazolethione ring are excellent ligands for metal ions. The synthesis of novel pyrazolethione-based ligands could lead to new catalysts, sensors, and functional materials.
Materials Science: Incorporating pyrazolethione units into polymers or organic frameworks could result in materials with interesting electronic, optical, or self-healing properties.
Chemical Biology: Pyrazolethione-based probes and labels can be designed to study biological processes, such as tracking the localization and activity of specific enzymes. acs.org
Agrochemicals: The pyrazole (B372694) scaffold is present in several successful fungicides and insecticides. nih.gov The development of new pyrazolethione derivatives could lead to more effective and environmentally friendly crop protection agents.
The versatility of the pyrazolethione scaffold is evident in its potential across various fields:
| Application Area | Key Features of Pyrazolethione Scaffold | Potential Research Focus |
| Medicinal Chemistry | Ability to inhibit enzymes like sortase A scispace.commdpi.com | Design of novel anti-virulence agents and enzyme inhibitors mdpi.comresearchgate.net |
| Coordination Chemistry | Presence of N and S donor atoms | Synthesis of metal-organic frameworks (MOFs) and catalysts |
| Materials Science | Heterocyclic structure with tunable electronic properties | Development of organic light-emitting diodes (OLEDs) and sensors |
| Agrochemicals | Known bioactivity of the pyrazole core nih.gov | Synthesis and screening of new pesticides and herbicides |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Pyrazolethione, 3-3 to achieve high yield and purity?
- Methodological Answer : Employ iterative experimental design, varying parameters such as solvent polarity, temperature, and catalyst loading. Use HPLC to monitor purity and compare yields across trials. For reproducibility, document reaction conditions meticulously (e.g., inert atmosphere, stirring rate) and validate results via independent replication .
- Key Considerations : Prioritize reaction scalability and reproducibility by adhering to protocols from peer-reviewed syntheses. Cross-reference spectroscopic data (e.g., H NMR, IR) with literature to confirm structural integrity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Combine H/C NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment. Use reverse-phase HPLC with UV detection to assess purity, ensuring method validation via spike-recovery experiments .
- Key Considerations : Address solvent interference in NMR by using deuterated solvents matched to reaction conditions. For novel derivatives, supplement with 2D NMR techniques (e.g., COSY, NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
